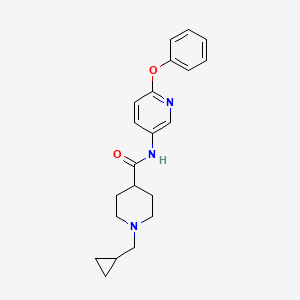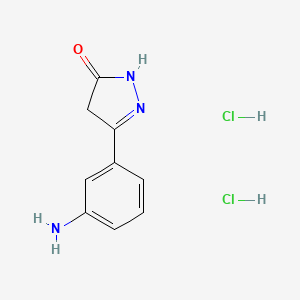![molecular formula C9H13NO4S2 B6011616 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as STS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising effects in various fields of research, including cancer treatment, neurology, and immunology. In
作用機序
The mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation in the brain, and modulating the immune response in autoimmune diseases. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for acid-base balance and ion transport in the body.
実験室実験の利点と制限
One advantage of using 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential to induce apoptosis in cancer cells, which may have implications for cancer treatment. Additionally, 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have neuroprotective effects, which may have implications for treating neurodegenerative diseases. One limitation of using 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential toxicity, particularly at high doses. Additionally, more research is needed to fully understand the mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential side effects.
将来の方向性
There are several future directions for research on 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid. One area of research could be exploring the potential use of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid as a cancer treatment, particularly in combination with other chemotherapy drugs. Another area of research could be exploring the potential use of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential side effects, particularly at high doses.
合成法
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with sec-butylamine and sulfonyl chloride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, particularly in breast and lung cancer cells. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been studied for its potential use in immunology research, particularly in modulating the immune response in autoimmune diseases.
特性
IUPAC Name |
4-(butan-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-3-6(2)10-16(13,14)7-4-8(9(11)12)15-5-7/h4-6,10H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBZUVACBZQYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6011533.png)

![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)

![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)
![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)

